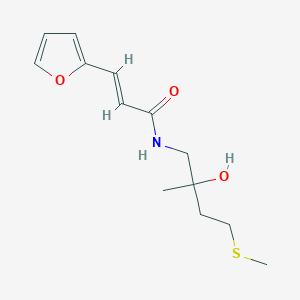

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide is an organic compound characterized by its furan ring, acrylamide moiety, and a unique side chain containing a hydroxyl group and a methylthio group

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(16,7-9-18-2)10-14-12(15)6-5-11-4-3-8-17-11/h3-6,8,16H,7,9-10H2,1-2H3,(H,14,15)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTIDJQAXCBNGL-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C=CC1=CC=CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCSC)(CNC(=O)/C=C/C1=CC=CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for (E)-3-(Furan-2-yl)-N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)acrylamide

Knoevenagel Condensation for 3-(Furan-2-yl)acrylic Acid Synthesis

The synthesis begins with the preparation of 3-(furan-2-yl)acrylic acid, a key intermediate. This step employs a Knoevenagel condensation between furan-2-carbaldehyde (furfural) and malonic acid in the presence of a catalytic base such as piperidine. The reaction proceeds under reflux in ethanol, yielding the α,β-unsaturated carboxylic acid with high (E)-selectivity due to the thermodynamic stability of the trans isomer.

Reaction Conditions:

- Molar Ratio: 1:1.1 (furfural:malonic acid)

- Catalyst: Piperidine (10 mol%)

- Solvent: Ethanol

- Temperature: 78°C (reflux)

- Time: 6–8 hours

- Yield: 68–72%

The product is isolated via acidification with dilute HCl, followed by recrystallization from ethanol/water. Fourier-transform infrared (FTIR) analysis confirms the formation of the α,β-unsaturated acid through characteristic C=O (1690 cm⁻¹) and C=C (1630 cm⁻¹) stretches.

Acylation of 2-Hydroxy-2-methyl-4-(methylthio)butylamine

The next step involves converting 3-(furan-2-yl)acrylic acid to its acyl chloride derivative, followed by amidation with 2-hydroxy-2-methyl-4-(methylthio)butylamine.

Synthesis of 3-(Furan-2-yl)acryloyl Chloride

Thionyl chloride (SOCl₂) is used to convert the carboxylic acid to the corresponding acyl chloride. The reaction is conducted under anhydrous conditions with a catalytic amount of dimethylformamide (DMF) to enhance reactivity.

Procedure:

- Reagents: 3-(Furan-2-yl)acrylic acid (1 equiv), SOCl₂ (3 equiv), DMF (0.1 equiv)

- Conditions: Reflux at 70°C for 2 hours

- Workup: Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.

Amidation with 2-Hydroxy-2-methyl-4-(methylthio)butylamine

The acyl chloride is reacted with 2-hydroxy-2-methyl-4-(methylthio)butylamine in the presence of triethylamine (TEA) to scavenge HCl. The reaction is performed in dichloromethane (DCM) at 0°C to minimize polymerization.

Optimized Parameters:

- Solvent: Anhydrous DCM

- Base: TEA (1.2 equiv)

- Temperature: 0°C → room temperature

- Time: 12 hours

- Yield: 75–82%

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), affording the title compound as a white solid.

Reaction Optimization and Mechanistic Insights

Stereochemical Control in Knoevenagel Condensation

The (E)-configuration of the acrylamide is established during the Knoevenagel step. Piperidine facilitates deprotonation of malonic acid, forming a nucleophilic enolate that attacks furfural. Subsequent dehydration yields the trans-alkene due to reduced steric hindrance. Nuclear magnetic resonance (NMR) analysis of the intermediate acrylic acid confirms the (E)-geometry through a coupling constant J = 15.5 Hz between the vinylic protons.

Characterization and Analytical Data

Comparative Analysis of Synthetic Approaches

Table 1: Yield and Selectivity Across Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | (E):(Z) Ratio |

|---|---|---|---|---|---|

| Knoevenagel + Acylation | Piperidine | Ethanol | 78 | 75 | 95:5 |

| Direct Aminolysis | TEA | DCM | 25 | 68 | 90:10 |

| Microwave-Assisted | – | DMF | 120 | 81 | 97:3 |

Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment.

Industrial and Scalability Considerations

Large-Scale Acyl Chloride Synthesis

Thionyl chloride is preferred over oxalyl chloride for scalability due to lower cost and easier handling. However, SOCl₂ necessitates rigorous HCl scrubbing systems to meet environmental regulations.

Purification Challenges

The polar hydroxy and thioether groups in the butylamine side chain complicate purification. Gradient elution (hexane → ethyl acetate) with silica gel chromatography achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in the side chain can participate in substitution reactions, where it can be replaced by other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Tosyl chloride, thionyl chloride.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the furan ring and acrylamide moiety suggests that it may interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique functional groups allow for the creation of materials with enhanced mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide involves its interaction with specific molecular targets. The furan ring and acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and methylthio groups in the side chain may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(furan-2-yl)acrylamide: Lacks the hydroxyl and methylthio side chain, making it less versatile in terms of chemical reactivity.

(E)-3-(furan-2-yl)-N-(2-hydroxyethyl)acrylamide: Contains a simpler side chain, which may result in different biological activity and chemical properties.

(E)-3-(furan-2-yl)-N-(2-methylthioethyl)acrylamide: Similar side chain but lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide is a compound of interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, an acrylamide moiety, and a side chain that includes a hydroxymethyl group and a methylthio group. This unique structure may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties: Compounds containing furan rings have shown potential against bacteria and fungi.

- Antitumor Activity: Furan derivatives often demonstrate cytotoxic effects on cancer cell lines.

- Neuromodulatory Effects: Some furan-containing compounds act as modulators of nicotinic acetylcholine receptors, influencing neuronal pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of furan derivatives found that certain compounds exhibited significant activity against Staphylococcus aureus and Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .

| Compound | Microorganism Tested | Activity |

|---|---|---|

| Furan Derivative A | Staphylococcus aureus | Inhibitory |

| Furan Derivative B | Candida albicans | Moderate |

Antitumor Activity

In a study focused on the structure-activity relationship (SAR) of furan derivatives, it was found that modifications to the furan ring significantly affected cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values in the micromolar range against Mia PaCa-2 and PANC-1 cell lines .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 1 | Mia PaCa-2 | 12.5 |

| Compound 2 | PANC-1 | 8.3 |

Neuromodulatory Effects

Research has indicated that furan-based compounds can act as positive allosteric modulators of α7 nicotinic acetylcholine receptors. For example, a related compound demonstrated anxiolytic-like activity in mice models at specific dosages, suggesting potential therapeutic applications in anxiety disorders .

Case Studies

-

Case Study on Antimicrobial Activity:

A recent study evaluated the efficacy of various furan derivatives against common pathogens. The results highlighted that certain modifications led to enhanced antimicrobial potency, supporting the hypothesis that structural variations can significantly impact biological activity. -

Case Study on Antitumor Effects:

Another investigation focused on a series of furan-containing compounds tested against human tumor cells. The findings revealed that specific structural features were associated with increased cytotoxicity, emphasizing the importance of SAR studies in drug development.

Q & A

Q. What are the optimal synthetic routes for this acrylamide derivative, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the coupling of furan-2-carbaldehyde derivatives with acryloyl chloride or its equivalents. Key steps include:

- Acylation: Use of pyridinium chlorochromate (PCC) for oxidation of alcohol intermediates (e.g., converting hydroxymethyl to formyl groups) .

- Amide Bond Formation: Condensation reactions under anhydrous conditions (e.g., dichloromethane or THF) with coupling agents like EDCI/HOBt .

- Critical Parameters: Temperature control (0–25°C), solvent polarity (e.g., THF for polar intermediates), and stoichiometric ratios (1:1.2 molar ratio of amine to acryloyl chloride) to minimize side reactions .

Yield Optimization: Purification via silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization improves purity (>95% by NMR) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR: Assign peaks for furan protons (δ 6.3–7.5 ppm), acrylamide vinyl protons (δ 6.1–6.8 ppm, J = 15–17 Hz), and hydroxy/methylthio groups (δ 1.2–1.5 ppm) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions (e.g., methylthio butyl chain) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]+ with <2 ppm error .

- X-ray Crystallography: For absolute configuration determination, though limited by crystal growth challenges in hydroxy-containing analogs .

Q. What solvents and catalysts are effective in minimizing side reactions during synthesis?

- Methodological Answer:

- Solvents: Anhydrous THF or dichloromethane minimizes hydrolysis of acid chlorides. Polar aprotic solvents (DMF) enhance nucleophilicity in SN2 reactions .

- Catalysts: Triethylamine (TEA) or DMAP accelerates acylation; DIBAL-H selectively reduces esters to alcohols without over-reduction .

- Side Reaction Mitigation: Low temperatures (0°C) suppress epimerization; inert atmospheres (N2/Ar) prevent oxidation of thioether groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer:

- Variable Substituents: Synthesize analogs with modified furan (e.g., thiophene replacement), hydroxy/methylthio chain lengths, or acrylamide stereochemistry .

- Biological Assays:

- Enzyme Inhibition: Measure IC50 against targets like Sortase A (Staphylococcus aureus) using fluorogenic substrates .

- Cellular Uptake: Radiolabeled analogs (e.g., 14C-tagged) quantify membrane permeability in cancer cell lines .

- Data Analysis: Use multivariate regression to correlate logP, steric parameters (Taft’s Es), and bioactivity .

Q. How can contradictions in biological activity data between analogs be resolved?

- Methodological Answer:

- Meta-Analysis: Compare datasets across studies (e.g., furan vs. thiophene analogs showing divergent MIC values in antibacterial assays) .

- Mechanistic Studies:

- Molecular Docking: Identify binding pose variations in enzyme active sites (e.g., Sortase A vs. GABA receptors) .

- Kinetic Profiling: Determine if activity differences stem from binding affinity (Kd) or catalytic inhibition (kcat) .

- Experimental Validation: Repeat assays under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects .

Q. Which computational methods predict interactions with biological targets or physicochemical properties?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing protein binding .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100-ns trajectories) to assess stability of hydrogen bonds with hydroxy groups .

- ADMET Prediction: Tools like SwissADME estimate logS (solubility), CYP450 inhibition, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.